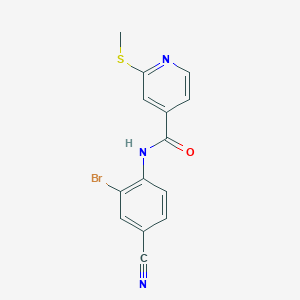
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a cyano group, and a methylsulfanyl group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitrile Formation: The cyano group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt reacts with copper(I) cyanide (CuCN).
Methylsulfanyl Group Addition: The methylsulfanyl group can be added through a nucleophilic substitution reaction using methylthiol (CH3SH) in the presence of a base like sodium hydride (NaH).
Amide Formation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine, often using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, H2/Pd-C
Substitution: Pd(PPh3)4, NaOH, CuCN
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for the development of anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In materials science, derivatives of this compound may be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a useful building block for creating polymers, dyes, and other functional materials.
Mecanismo De Acción
The mechanism by which N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and bromine groups can enhance its binding affinity and specificity, while the methylsulfanyl group may influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloro-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- N-(2-bromo-4-nitrophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide
- N-(2-bromo-4-cyanophenyl)-2-(ethylsulfanyl)pyridine-4-carboxamide
Uniqueness
N-(2-bromo-4-cyanophenyl)-2-(methylsulfanyl)pyridine-4-carboxamide is unique due to the specific combination of functional groups it possesses. The bromine atom provides a site for further functionalization through substitution reactions, while the cyano group offers potential for reduction to amines or other derivatives. The methylsulfanyl group adds to its versatility in chemical reactions and potential biological activity.
This compound’s distinct structural features and reactivity profile make it a valuable entity in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
N-(2-bromo-4-cyanophenyl)-2-methylsulfanylpyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c1-20-13-7-10(4-5-17-13)14(19)18-12-3-2-9(8-16)6-11(12)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDQWJIKYOAKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














